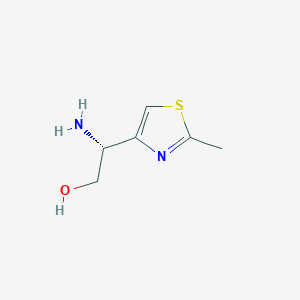
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral compound with a thiazole ring, an amino group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Hydroxyl Group Addition: The hydroxyl group can be added through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
化学反应分析
Types of Reactions
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
(2r)-2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: Unique due to its specific substitution pattern on the thiazole ring.
2-Amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol: Lacks the chiral center, making it less specific in its interactions.
2-Amino-2-(1,3-thiazol-4-yl)ethanol: Lacks the methyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the chiral center in this compound makes it unique, as it can exist as enantiomers with different biological activities
属性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3/t5-/m0/s1 |
InChI 键 |
NSGWWFVDEOLNFU-YFKPBYRVSA-N |
手性 SMILES |
CC1=NC(=CS1)[C@H](CO)N |
规范 SMILES |
CC1=NC(=CS1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


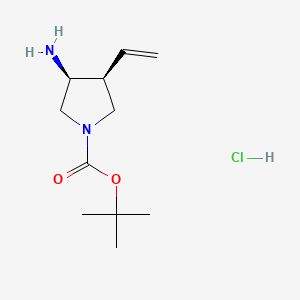
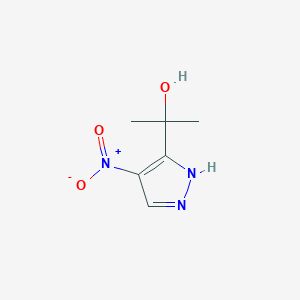
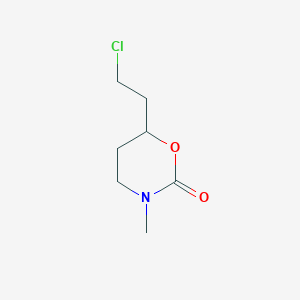
![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

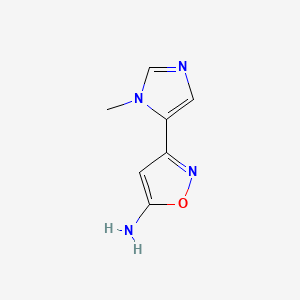

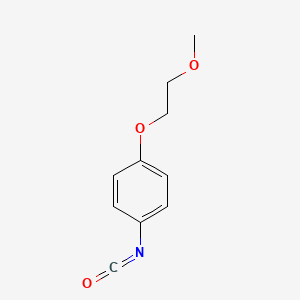
![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)


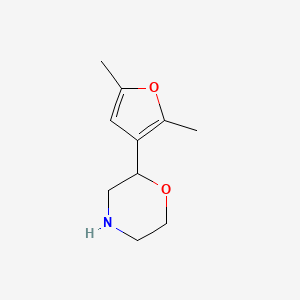

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
